

Application Note: Kinetic Analysis of Caspase-1 using Z-YVAD-AFC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-YVAD-AFC

Cat. No.: B6334160

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It is activated within a multiprotein complex called the inflammasome, which assembles in response to various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).^{[1][2][3]} Once activated, caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines interleukin-1 β (pro-IL-1 β) and interleukin-18 (pro-IL-18).^{[1][4]} Additionally, active caspase-1 can trigger a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D.^[4] Given its pivotal role in inflammation, caspase-1 is a significant therapeutic target for a range of inflammatory diseases.

Kinetic analysis of caspase-1 activity is essential for understanding its enzymatic mechanism and for the discovery and characterization of novel inhibitors. This application note provides a detailed protocol for determining the kinetic parameters of caspase-1 using the fluorogenic substrate **Z-YVAD-AFC**.

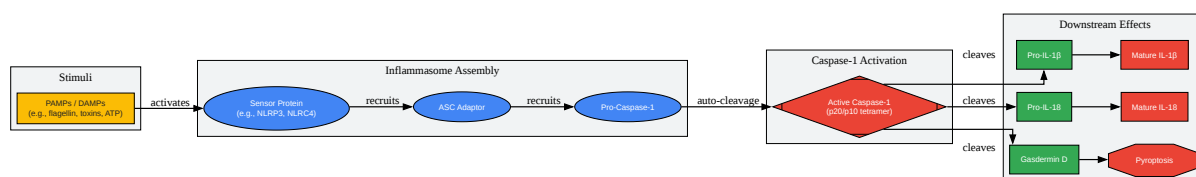
Assay Principle

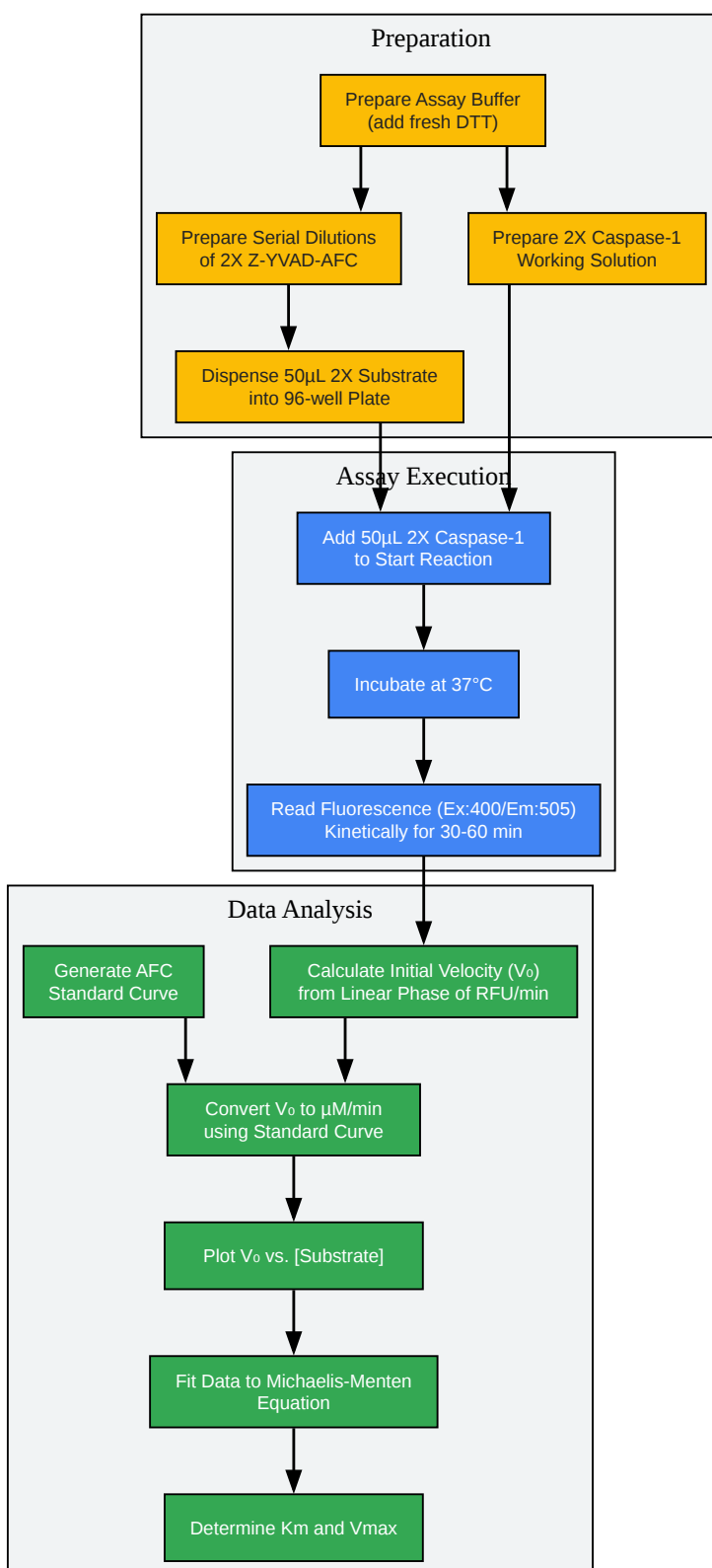
The kinetic assay is based on the enzymatic cleavage of the synthetic peptide substrate **Z-YVAD-AFC**. The peptide sequence YVAD is a preferred cleavage site for caspase-1. The substrate consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-

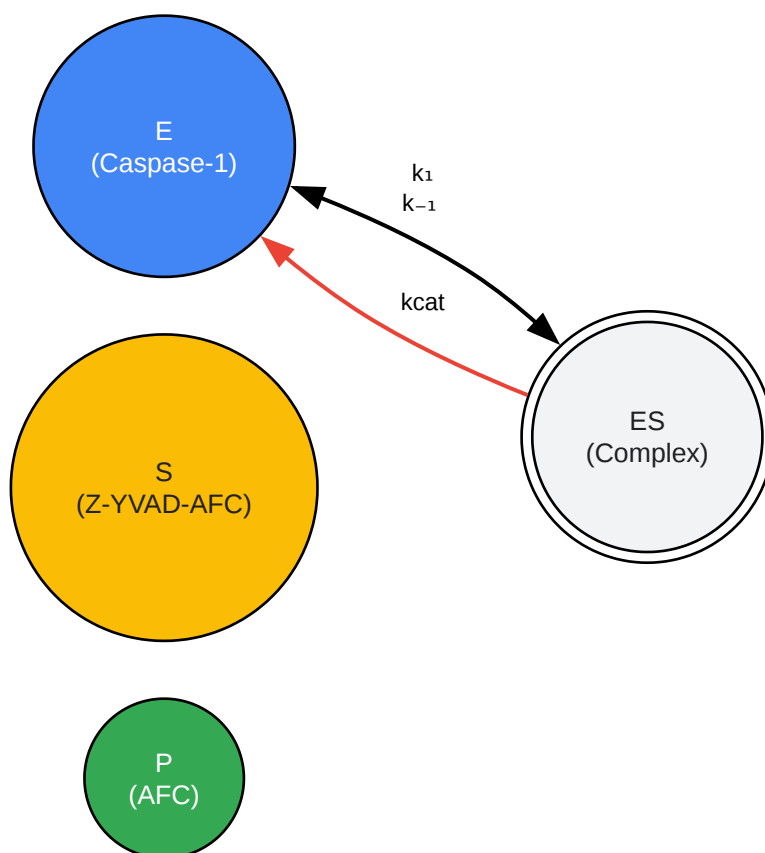
4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, free AFC is released, which emits a strong fluorescent signal. This signal can be measured over time using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[5][6][7] The rate of increase in fluorescence is directly proportional to the caspase-1 activity, allowing for the determination of kinetic constants such as the Michaelis constant (K_m) and the maximum reaction velocity (V_{max}).

Caspase-1 Activation Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated by the assembly of inflammasome complexes. Various sensors like NLRP3, NLRC4, or AIM2 detect specific stress or pathogen signals, leading to the recruitment of the adaptor protein ASC and pro-caspase-1.[2][3] This proximity induces the dimerization and auto-cleavage of pro-caspase-1, generating the active heterotetramer which then proceeds to cleave its downstream targets.







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